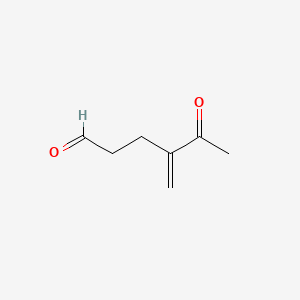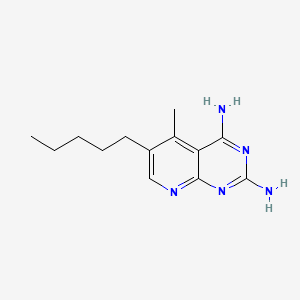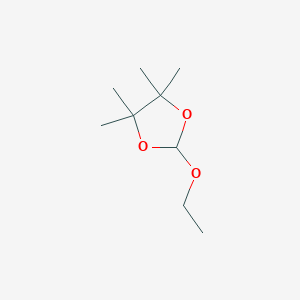
2-Ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane is an organic compound with the molecular formula C9H18O3 and a molecular weight of 174.2374 . It is a dioxolane derivative, characterized by its unique structure that includes an ethoxy group and four methyl groups attached to the dioxolane ring. This compound is of interest due to its various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane typically involves the cyclization of glycol monoesters. One common method includes the reaction of ethyl vinyl ether with pinacol in the presence of an acid catalyst . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include additional purification steps to meet the required standards for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can produce a variety of substituted dioxolanes .
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: This compound can be used in biochemical assays and as a stabilizer for certain biological samples.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane involves its interaction with specific molecular targets. The ethoxy group and the dioxolane ring play crucial roles in its reactivity and interaction with other molecules. The pathways involved may include nucleophilic attack, electrophilic substitution, and radical formation .
Vergleich Mit ähnlichen Verbindungen
- 2-Methoxy-4,4,5,5-tetramethyl-1,3-dioxolane
- 2-Allyl-4,4,5,5-tetramethyl-1,3-dioxolane
- 2-Chloro-4,4,5,5-tetramethyl-1,3-dioxolane
Comparison: Compared to these similar compounds, 2-Ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane is unique due to its ethoxy group, which imparts different chemical properties and reactivity. For instance, the presence of the ethoxy group can influence the compound’s solubility, boiling point, and reactivity in substitution reactions .
Eigenschaften
CAS-Nummer |
2203-73-8 |
|---|---|
Molekularformel |
C9H18O3 |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
2-ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane |
InChI |
InChI=1S/C9H18O3/c1-6-10-7-11-8(2,3)9(4,5)12-7/h7H,6H2,1-5H3 |
InChI-Schlüssel |
OIANMOSENHQVOP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1OC(C(O1)(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


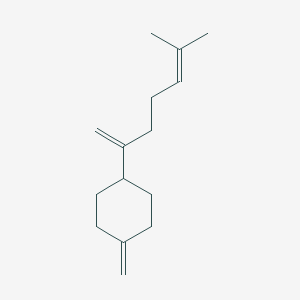
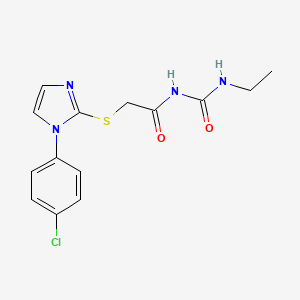
![acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13812216.png)

![[Tyr11]-somatostatin-14](/img/structure/B13812230.png)
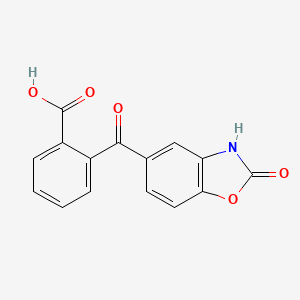
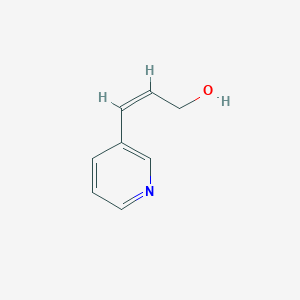
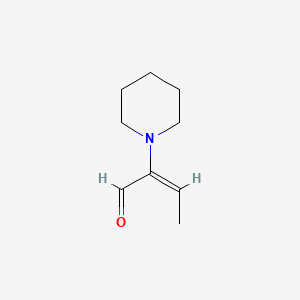
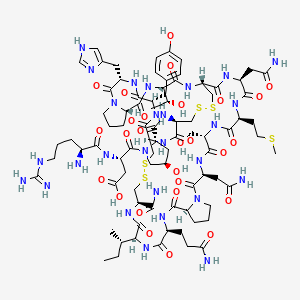

![[(E)-5-methyloct-5-en-1-yn-3-yl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13812267.png)
![[(4-Chlorophenyl)(methoxy)methylene]malononitrile](/img/structure/B13812279.png)
